

Application Notes and Protocols: Inhaled Lipopolysaccharide Model and AZD8154

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Compound of Interest

Compound Name: AZD8154

Cat. No.: B10821542

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These application notes provide a comprehensive overview of the use of the inhaled lipopolysaccharide (LPS) model for studying acute lung inflammation and the pharmacological effects of **AZD8154**, a potent and selective dual phosphoinositide 3-kinase (PI3K) $\gamma\delta$ inhibitor. This document is intended for researchers, scientists, and drug development professionals working in the fields of respiratory and immunological diseases.

Introduction

The inhaled lipopolysaccharide (LPS) model is a well-established and reproducible in vivo model used to induce acute, neutrophil-dominant lung inflammation, mimicking key aspects of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and Acute Respiratory Distress Syndrome (ARDS).^{[1][2][3][4]} LPS, a component of the outer membrane of Gram-negative bacteria, activates the innate immune system through Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory cytokines and chemokines, and the recruitment of inflammatory cells, primarily neutrophils, to the lungs.^[5]

AZD8154 is a novel, inhaled, dual PI3K $\gamma\delta$ inhibitor that has been investigated for its anti-inflammatory properties in respiratory diseases. The PI3K signaling pathway plays a crucial role in cell survival, proliferation, and inflammation. The γ and δ isoforms of PI3K are predominantly expressed in leukocytes and are key mediators of immune cell recruitment and activation. By inhibiting PI3K γ and PI3K δ , **AZD8154** can effectively suppress the inflammatory cascade initiated by stimuli such as LPS.

Mechanism of Action of AZD8154

AZD8154 is a potent and selective inhibitor of both PI3K γ and PI3K δ isoforms. In the context of LPS-induced inflammation, the binding of LPS to TLR4 on immune cells triggers the activation of the PI3K/Akt signaling pathway, alongside other pro-inflammatory pathways like NF- κ B and MAPK. The PI3K/Akt pathway is involved in the downstream signaling that leads to the production of inflammatory mediators and the recruitment and activation of leukocytes.

AZD8154, by inhibiting PI3K γ and PI3K δ , effectively dampens this signaling cascade, leading to a reduction in the inflammatory response.

Data Presentation

In Vitro Potency of AZD8154

Target	Human (IC50 nM)	Dog (IC50 nM)	Mouse (IC50 nM)
PI3K γ	0.79	3.0	9.5
PI3K δ	0.69	3.4	2.7
PI3K α	61	30	15
PI3K β	1400	301	2600

Data sourced from
AstraZeneca Open
Innovation.

In Vivo Efficacy of AZD8154 in a Rat Inhaled LPS Model

AZD8154 Dose (mg/kg)	Inhibition of Neutrophil Recruitment in BALF
0.3	83%
0.1	51%
0.02	Mild/No Inhibition

BALF: Bronchoalveolar Lavage Fluid. Data
sourced from AstraZeneca Open Innovation.

In Vivo Efficacy of Inhaled AZD8154 in a Rat Ovalbumin Challenge Model

AZD8154 Dose (µg/kg)	Effect
69 to 1180	Dose-dependent inhibition of eosinophil influx
69 to 1180	Inhibition of cytokine release (IL-13, IL-17)
69 to 1180	Inhibition of phosphorylation of S6 ribosomal protein
Data sourced from AstraZeneca Open Innovation.	

Experimental Protocols

Inhaled Lipopolysaccharide (LPS) Rat Model of Acute Lung Inflammation

This protocol describes the induction of acute lung inflammation in rats via intratracheal instillation of LPS.

Materials:

- Male Sprague-Dawley rats (200-250 g)
- Lipopolysaccharide (LPS) from Escherichia coli O111:B4
- Sterile, pyrogen-free saline
- Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
- Animal holding apparatus for intratracheal instillation
- Microsprayer or similar device for intratracheal administration

Procedure:

- **Animal Acclimatization:** House rats in a controlled environment ($22 \pm 2^{\circ}\text{C}$, $55 \pm 10\%$ humidity, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
- **LPS Preparation:** Prepare a stock solution of LPS in sterile, pyrogen-free saline at a concentration of 1 mg/mL. On the day of the experiment, dilute the stock solution to the desired final concentration with sterile saline. A typical dose to induce robust inflammation is 5 mg/kg.
- **Anesthesia:** Anesthetize the rats using a pre-determined and ethically approved method. Ensure a surgical plane of anesthesia is reached before proceeding.
- **Intratracheal Instillation:**
 - Place the anesthetized rat in a supine position on the holding apparatus.
 - Visualize the trachea through the oral cavity and carefully insert the microsyringe into the trachea, ensuring it does not enter the esophagus.
 - Administer a single bolus of the LPS solution (typically 50-100 μL) directly into the lungs.
- **Recovery:** Monitor the animal until it has fully recovered from anesthesia. Place the animal in a clean cage with easy access to food and water.
- **Post-LPS Monitoring:** Observe the animals for signs of distress. The peak of the inflammatory response typically occurs between 6 and 24 hours post-LPS administration.

Administration of Inhaled AZD8154

This protocol describes the administration of **AZD8154** via inhalation prior to LPS challenge.

Materials:

- **AZD8154** formulated for inhalation (e.g., suspension for nebulization)
- Vehicle control (placebo)
- Nebulizer and exposure chamber suitable for rodents

Procedure:

- **AZD8154** Preparation: Prepare the **AZD8154** suspension at the desired concentrations according to the manufacturer's instructions.
- Animal Dosing:
 - Place the rats in the exposure chamber.
 - Connect the nebulizer containing the **AZD8154** suspension or vehicle to the chamber.
 - Administer the aerosolized compound for a predetermined duration (e.g., 30-60 minutes). This is typically performed 1-2 hours prior to the LPS challenge.
 - Control groups should receive the vehicle under the same conditions.

Bronchoalveolar Lavage (BAL) Fluid Collection and Processing

This protocol details the collection and processing of BAL fluid to analyze inflammatory cell influx and mediator release.

Materials:

- Euthanasia agent (e.g., pentobarbital overdose)
- Surgical instruments (scissors, forceps)
- Tracheal cannula
- Suture thread
- Ice-cold, sterile phosphate-buffered saline (PBS) without $\text{Ca}^{2+}/\text{Mg}^{2+}$
- Syringes (1 mL and 5 mL)
- 15 mL conical tubes

- Centrifuge
- Hemocytometer or automated cell counter
- Microscope

Procedure:

- Euthanasia: At the desired time point after LPS challenge (e.g., 6 or 24 hours), euthanize the rat via an approved method.
- Tracheal Cannulation:
 - Place the animal in a supine position and surgically expose the trachea.
 - Make a small incision in the trachea and insert a cannula.
 - Secure the cannula in place with a suture.
- Bronchoalveolar Lavage:
 - Attach a syringe containing ice-cold PBS to the cannula.
 - Instill a volume of PBS (e.g., 3-5 mL) into the lungs and gently aspirate back.
 - Repeat this process 3-5 times with fresh PBS, collecting the returned fluid in a 15 mL conical tube on ice. The total lavage volume is typically around 10-15 mL.
- Cell Pellet and Supernatant Separation:
 - Centrifuge the collected BAL fluid at 400 x g for 10 minutes at 4°C.
 - Carefully collect the supernatant and store at -80°C for subsequent cytokine analysis.
 - Resuspend the cell pellet in a known volume of PBS (e.g., 1 mL).
- Total Cell Count:

- Determine the total number of inflammatory cells in the resuspended pellet using a hemocytometer or an automated cell counter.
- Differential Cell Count:
 - Prepare cytopsin slides of the cell suspension.
 - Stain the slides with a differential stain (e.g., Diff-Quik).
 - Count at least 300 cells under a microscope and differentiate them into neutrophils, macrophages, and lymphocytes based on their morphology.

Quantification of Inflammatory Cytokines by ELISA

This protocol provides a general guideline for measuring cytokine levels in BAL fluid supernatant using an enzyme-linked immunosorbent assay (ELISA).

Materials:

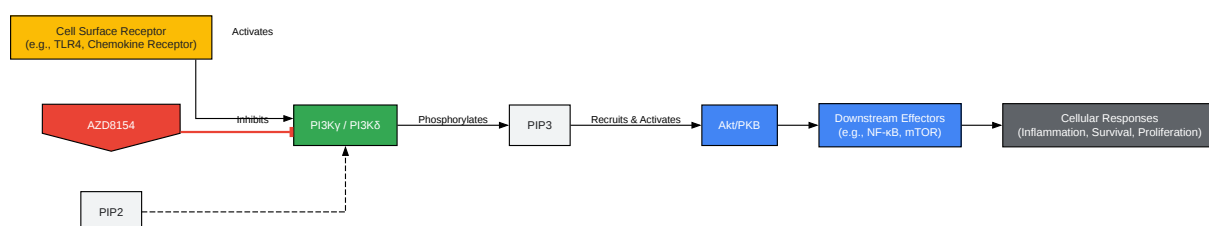
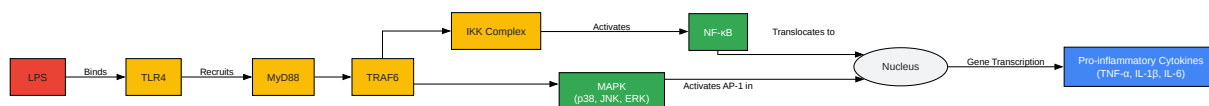
- Commercial ELISA kits for rat cytokines (e.g., TNF- α , IL-1 β , IL-6, CXCL1)
- BAL fluid supernatant samples
- Microplate reader

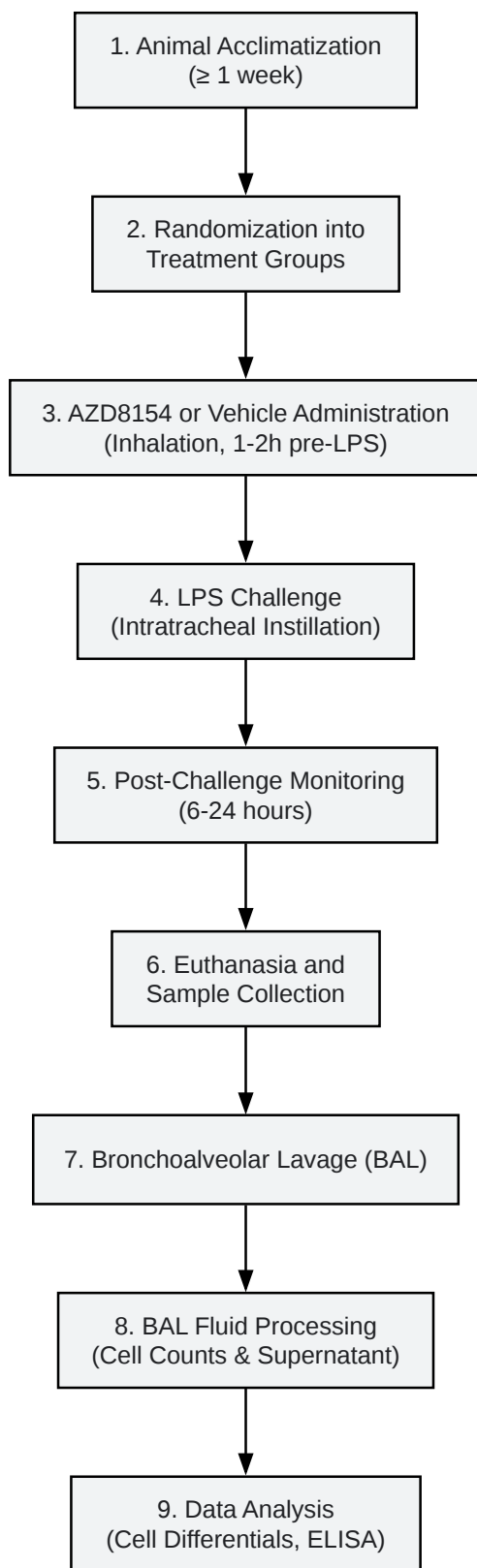
Procedure:

- Kit Preparation: Prepare all reagents, standards, and samples as instructed in the manufacturer's protocol for the specific ELISA kit.
- Assay Procedure:
 - Add standards and samples to the appropriate wells of the antibody-coated microplate.
 - Incubate as per the kit's instructions.
 - Wash the plate multiple times to remove unbound substances.
 - Add the detection antibody and incubate.

- Wash the plate again.
- Add the substrate solution and incubate to allow for color development.
- Add the stop solution to terminate the reaction.
- Data Acquisition: Immediately read the absorbance of each well at the appropriate wavelength using a microplate reader.
- Data Analysis:
 - Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
 - Determine the concentration of the cytokines in the BAL fluid samples by interpolating their absorbance values on the standard curve.
 - Express the results in pg/mL or ng/mL.

Visualizations





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